molecular formula C13H10Cl3NO3S2 B8383976 n(1-Phenylsulfonyl-2,2,2-trichloroethyl)thiophene-2-carboxamide

n(1-Phenylsulfonyl-2,2,2-trichloroethyl)thiophene-2-carboxamide

Cat. No. B8383976
M. Wt: 398.7 g/mol
InChI Key: BNKLRYPCKHKVII-UHFFFAOYSA-N
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Patent
US06737426B1

Procedure details

N(1-Phenylsulfonyl-2,2,2-trichloroethyl)thiophene-2-carboxamide (0.4 g, 1.003 mmol) is dissolved in tetrahydrofuran, mixed with benzylamine (0.428 g, 4.012 mmol) and stirred overnight at room temperature. The resulting precipitate was filtered off with suction and discarded, the mother liquor was concentrated in a rotary evaporator and the residue was crystallized in 15 ml of petroleum ether, filtered off with suction and dried in air.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.428 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH:10]([NH:15][C:16]([C:18]2[S:19][CH:20]=[CH:21][CH:22]=2)=[O:17])[C:11](Cl)(Cl)Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O1CCCC1>[C:1]1([S:7]([C:10]2[N:15]=[C:16]([C:18]3[S:19][CH:20]=[CH:21][CH:22]=3)[O:17][C:11]=2[NH:30][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.428 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was crystallized in 15 ml of petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)C=1N=C(OC1NCC1=CC=CC=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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